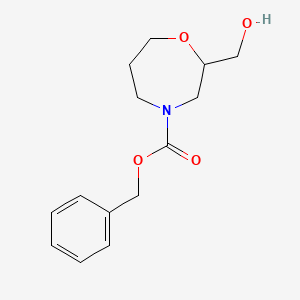

N-Cbz-2-(hydroxymethyl)homomorpholine

Description

N-Cbz-2-(hydroxymethyl)homomorpholine, also known as benzyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is a research chemical with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol. This compound is characterized by its unique structure, which includes a homomorpholine ring substituted with a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group.

Properties

CAS No. |

1256633-21-2 |

|---|---|

Molecular Formula |

C13H12BrFO3 |

Molecular Weight |

315.13 g/mol |

IUPAC Name |

1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H12BrFO3/c14-10-7-8(1-2-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |

InChI Key |

RJFMYUWHXLZDOQ-UHFFFAOYSA-N |

SMILES |

C1CN(CC(OC1)CO)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC(=C(C=C2)F)Br)C(=O)O |

Synonyms |

N-Cbz-2-(hydroxyMethyl)hoMoMorpholine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-2-(hydroxymethyl)homomorpholine typically involves the reaction of homomorpholine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-(hydroxymethyl)homomorpholine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The Cbz protecting group can be removed under reductive conditions.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.

Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxymethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(carboxymethyl)homomorpholine.

Reduction: Formation of 2-(hydroxymethyl)homomorpholine.

Substitution: Formation of various substituted homomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

N-Cbz-2-(hydroxymethyl)homomorpholine serves as an essential building block in organic synthesis. Its structure allows for the introduction of functional groups that can be further manipulated to create more complex molecules. The Cbz (benzyloxycarbonyl) protecting group is particularly useful in peptide synthesis, where it can shield amine functionalities during coupling reactions.

Synthetic Routes

The typical synthesis involves the reaction of homomorpholine with benzyl chloroformate in the presence of a base like triethylamine. This reaction occurs under mild conditions, generally at room temperature, leading to high yields of the desired product.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Synthesis | Homomorpholine + Benzyl Chloroformate | Room Temperature | This compound |

| Oxidation | KMnO4 or CrO3 | Aqueous or Organic | 2-(carboxymethyl)homomorpholine |

| Reduction | Pd/C | Hydrogenation | 2-(hydroxymethyl)homomorpholine |

| Substitution | Alkoxides or Amines | Basic Conditions | Various substituted homomorpholine derivatives |

Biological Applications

Enzyme Inhibitors and Receptor Ligands

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its hydroxymethyl group can participate in hydrogen bonding interactions, enhancing binding affinity to target biomolecules.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, compounds derived from this precursor have shown promise in inhibiting proteases linked to cancer progression.

Industrial Applications

Specialty Chemicals and Materials

The compound is also utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for developing polymers and other advanced materials.

Industrial Synthesis Example

In a study focused on polymer development, this compound was used to synthesize a novel polymeric material with enhanced mechanical properties. The resulting material exhibited improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-Cbz-2-(hydroxymethyl)homomorpholine is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Cbz group serves as a protecting group, allowing selective reactions at other functional sites. The hydroxymethyl group can participate in various chemical transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

N-Cbz-homomorpholine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

N-Cbz-2-(hydroxymethyl)morpholine: Contains a morpholine ring instead of a homomorpholine ring, which can affect its reactivity and applications.

Uniqueness

N-Cbz-2-(hydroxymethyl)homomorpholine is unique due to the presence of both the Cbz protecting group and the hydroxymethyl group on the homomorpholine ring. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry.

Biological Activity

N-Cbz-2-(hydroxymethyl)homomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of homomorpholine, characterized by the presence of a carbobenzyloxy (Cbz) group and a hydroxymethyl substituent. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of homomorpholine exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is often linked to the inhibition of bacterial protein synthesis, a characteristic shared by many oxazolidinone derivatives .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been highlighted in various studies. For example, it has been shown to affect the MAPK signaling pathway, which plays a crucial role in cancer progression .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Studies indicate that compounds with similar structures can inhibit neuronal cell death associated with conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .

Study on Antibacterial Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antibacterial activity of various homomorpholine derivatives. The results demonstrated that certain modifications to the homomorpholine structure significantly enhanced antibacterial potency against Gram-positive bacteria, highlighting the potential of this compound as a lead compound for antibiotic development .

Investigation of Anticancer Mechanisms

In a preclinical study examining the effects of this compound on cancer cell lines, researchers found that the compound inhibited cell growth and induced apoptosis through ERK1/2 signaling pathway modulation. This suggests its potential utility as an anticancer agent, particularly in tumors exhibiting aberrant MAPK pathway activation .

Neuroprotection Research

Research focusing on neuroprotective agents has identified this compound as a candidate for further exploration. In vitro studies indicated that the compound could reduce oxidative stress-induced neuronal damage, offering insights into its potential application in neurodegenerative disease therapy .

Comparative Data Table

The following table summarizes key biological activities associated with this compound compared to other related compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| Linezolid | High | Minimal | None |

| Eperozolid | Moderate | Moderate | Limited |

Q & A

Basic: What synthetic strategies are employed for preparing N-Cbz-2-(hydroxymethyl)homomorpholine, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via carbobenzyloxy (Cbz) protection of the amine group, followed by hydroxymethylation. Key steps include:

- Protection: Use of benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to protect the amine, preventing unwanted side reactions .

- Hydroxymethylation: Introduction of the hydroxymethyl group via nucleophilic substitution or reduction of a ketone intermediate (e.g., using NaBH₄ in methanol) .

- Optimization: Reaction yields are improved by controlling temperature (0–25°C), solvent polarity (THF or DCM), and catalyst selection (e.g., DMAP for acylation). Purity ≥98% is achievable via flash chromatography or recrystallization .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies regiochemistry and confirms Cbz protection. For example, the Cbz group shows aromatic protons at δ 7.2–7.4 ppm and a carbonyl signal near δ 155 ppm .

- Fourier-Transform Infrared (FTIR): Stretching vibrations for C=O (Cbz, ~1700 cm⁻¹) and O–H (hydroxymethyl, ~3400 cm⁻¹) validate functional groups .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (254 nm) assess purity and resolve stereoisomers .

Advanced: How does the hydroxymethyl group influence the compound’s bioactivity or stability in pharmacological studies?

Methodological Answer:

The hydroxymethyl group enhances:

- Hydrophilicity: Improves aqueous solubility, critical for in vitro assays (e.g., IC₅₀ determination).

- Hydrogen Bonding: Participates in intramolecular interactions, stabilizing conformations relevant to target binding (e.g., enzyme active sites) .

- Metabolic Stability: The group may slow oxidative metabolism compared to unsubstituted analogs, as seen in hydrazine derivatives undergoing enzymatic oxidation to diazonium ions .

Experimental Validation: Compare half-life (t₁/₂) in liver microsomes or plasma between hydroxymethylated and non-hydroxymethylated analogs .

Advanced: What methodologies resolve contradictions in spectral data (e.g., NMR splitting patterns or unexpected IR peaks)?

Methodological Answer:

- Heteronuclear 2D NMR: HSQC and HMBC experiments clarify ambiguous ¹H-¹³C correlations, resolving stereochemical assignments (e.g., distinguishing axial vs. equatorial hydroxymethyl groups) .

- Isotopic Labeling: Synthesize deuterated analogs to isolate specific vibrational modes in FTIR/Raman spectra .

- Computational Validation: Density Functional Theory (DFT) predicts vibrational frequencies and NMR chemical shifts, cross-referenced with experimental data .

Advanced: How can computational modeling predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to determine HOMO-LUMO gaps, indicating redox stability. For example, a narrow gap (<5 eV) suggests susceptibility to electrophilic attack .

- Molecular Docking: Use AutoDock Vina to simulate binding to proteins (e.g., kinases or GPCRs). The hydroxymethyl group’s orientation in the binding pocket can be validated via mutagenesis studies .

- MD Simulations: Analyze conformational dynamics (RMSD < 2 Å) in aqueous or lipid bilayer environments to assess membrane permeability .

Advanced: What experimental designs address discrepancies in metabolic pathway studies of this compound?

Methodological Answer:

- Isotope Tracing: Use ¹⁴C-labeled compounds to track metabolites in hepatocyte incubations, identifying pathways (e.g., CYP450-mediated oxidation vs. glucuronidation) .

- Enzyme Inhibition Assays: Co-incubate with CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) to quantify metabolic contributions .

- Contradiction Resolution: If in vitro/in vivo data conflict, validate with species-specific liver microsomes or transgenic animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.